molecular formula C18H14N2OS B2379964 3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 1164554-55-5

3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No.: B2379964
CAS No.: 1164554-55-5
M. Wt: 306.38
InChI Key: FINKEXTWYXAWEH-VAWYXSNFSA-N
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Description

3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one typically involves the condensation of aniline with a thiazole derivative under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Anilino-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one can be compared with other thiazole derivatives such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    Benzothiazole: Studied for its anticancer and anti-inflammatory activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-anilino-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS/c21-16(11-12-19-15-9-5-2-6-10-15)17-13-20-18(22-17)14-7-3-1-4-8-14/h1-13,19H/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINKEXTWYXAWEH-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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